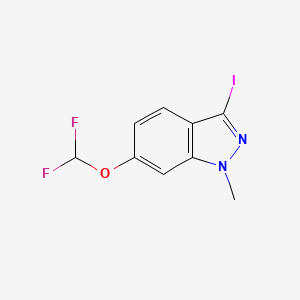
5-(2-Chloroethyl)-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethyl)-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a chloroethyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-4-methylpyrimidine typically involves the alkylation of 4-methylpyrimidine with 2-chloroethyl reagents. One common method includes the reaction of 4-methylpyrimidine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloroethyl)-4-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Chloroethyl)-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA-interacting agent due to the presence of the chloroethyl group.
Medicine: Explored for its potential as an antiviral or anticancer agent, leveraging its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloroethyl)-4-methylpyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a candidate for anticancer and antiviral research, where it can inhibit the proliferation of rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: An antiviral pyrimidine nucleoside analogue.
Mechlorethamine: An alkylating agent used in cancer chemotherapy.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness
5-(2-Chloroethyl)-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it combines the properties of both alkylating agents and pyrimidine analogues, making it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-4-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3H2,1H3 |
Clave InChI |
YYEHDZYIFLIDAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=NC=C1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
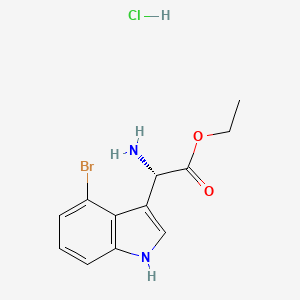
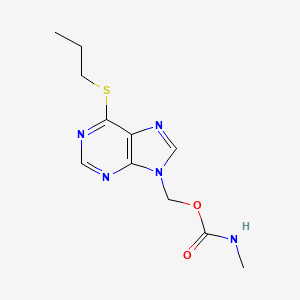
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
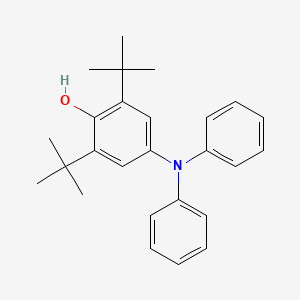
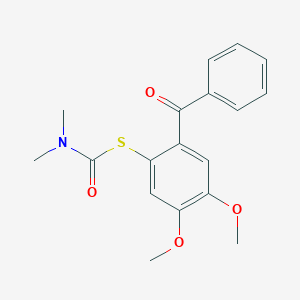
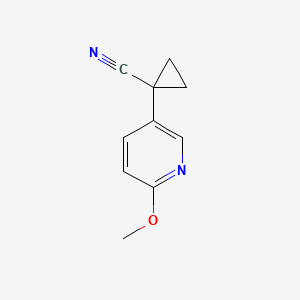
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)

